Product packaging for ALLYL(CYCLOPENTADIENYL)NICKEL(II)  97(Cat. No.:CAS No. 12107-46-9)

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97

Cat. No.: B577154
CAS No.: 12107-46-9
M. Wt: 164.86 g/mol
InChI Key: DOYIBAKSKZZYPC-UHFFFAOYSA-N
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Description

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 is a useful research compound. Its molecular formula is C8H10Ni and its molecular weight is 164.86 g/mol. The purity is usually 95%.
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Properties

CAS No.

12107-46-9

Molecular Formula

C8H10Ni

Molecular Weight

164.86 g/mol

IUPAC Name

cyclopenta-1,3-diene;nickel(2+);prop-1-ene

InChI

InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2

InChI Key

DOYIBAKSKZZYPC-UHFFFAOYSA-N

SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]

Canonical SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]

Origin of Product

United States

Contextual Foundations and Significance in Organometallic Chemistry

Historical Perspectives on Organonickel Chemistry and Related Allyl/Cyclopentadienyl (B1206354) Ligand Systems

The field of organometallic chemistry traces its roots back to early discoveries such as Louis Claude Cadet de Gassicourt's isolation of the organoarsenic compound cacodyl (B8556844) in 1760 and William Christopher Zeise's synthesis of the first platinum-olefin complex in 1827. chemscene.com A pivotal moment for organonickel chemistry was the discovery of nickel tetracarbonyl, Ni(CO)₄, by Ludwig Mond in 1890, which quickly found industrial application in the Mond process for nickel purification. lookchem.comchemscene.comnih.gov

The mid-20th century saw a surge in the exploration of organometallic compounds, including those containing allyl and cyclopentadienyl ligands. The discovery of ferrocene (B1249389) in 1951 marked a new era in the study of cyclopentadienyl complexes, which have since become a cornerstone of transition metal chemistry due to their ability to stabilize a wide range of metal centers. google.com The cyclopentadienyl ligand is often considered a "spectator" ligand, providing a stable coordination environment while the metal center participates in reactions. chemicalbook.comgoogle.com

The study of transition metal allyl complexes also began in the mid-20th century. acs.org Allyl ligands are known for their versatile bonding modes (η¹ and η³) and their role as "actor" ligands, directly participating in reactions. wikipedia.orgnih.gov The synthesis of bis(allyl)nickel, Ni(η³-C₃H₅)₂, by Günther Wilke and his team was a significant milestone, demonstrating the catalytic activity of such complexes in the trimerization of butadiene. scribd.com

A notable development in the synthesis of cyclopentadienyl nickel allyl compounds is documented in a US patent, which describes the reaction of a nickel salt, such as nickel iodide, with an allyl Grignard reagent and a cyclopentadienyl salt. wikipedia.org This method provides a direct route to compounds like Allyl(cyclopentadienyl)nickel(II). wikipedia.org

Strategic Importance in Transition Metal Catalysis and Advanced Synthetic Methodologies

Allyl(cyclopentadienyl)nickel(II) and related organonickel complexes are of significant interest due to their potential applications in catalysis. The unique combination of a stabilizing cyclopentadienyl ligand and a reactive allyl group on a nickel center creates a platform for a variety of chemical transformations.

Nickel-catalyzed reactions have become prominent in numerous industrial processes, including carbonylations and hydrocyanation. lookchem.com The "nickel effect," where nickel impurities were found to catalyze the oligomerization of ethylene (B1197577) to 1-butene, spurred the development of Ziegler-Natta catalysts. lookchem.com

The allyl group in nickel complexes is particularly reactive, making them valuable intermediates in organic synthesis. wikipedia.org For instance, allyl-nickel catalysis has been employed for the dehydrogenation of carbonyl compounds and in oxidative cycloalkenylation reactions. researchgate.net Cationic allyl nickel complexes stabilized by N-heterocyclic carbene (NHC) ligands have shown activity in the polymerization and oligomerization of conjugated dienes. nih.gov While "naked" allylnickel complexes are highly active for producing cis-1,4-polybutadiene, the addition of other ligands can alter the stereoselectivity. nih.gov

Cyclopentadienyl nickel complexes have also been developed as catalysts for C-C bond formation reactions, such as Kumada coupling. lookchem.com The cyclopentadienyl ligand can influence the reactivity of the complex, sometimes undergoing η⁵ to η¹ ring-slippage to allow for the coordination of other ligands to the metal center.

The presence of both allyl and cyclopentadienyl ligands in Allyl(cyclopentadienyl)nickel(II) suggests its potential as a precursor for various catalytic applications. The compound itself has been noted as a useful chemical intermediate due to the reactive nature of the allylic group. wikipedia.org

Conceptual Frameworks in Early Transition Metal Organometallics Pertinent to Allyl(cyclopentadienyl)nickel(II)

The structure, bonding, and reactivity of Allyl(cyclopentadienyl)nickel(II) can be understood through several key conceptual frameworks in organometallic chemistry. Nickel is a late transition metal, and its organometallic chemistry is often discussed in the context of the 18-electron rule. However, many stable nickel complexes, particularly those in the Ni(II) oxidation state, are known to have 16 electrons.

The cyclopentadienyl (Cp) ligand is a five-membered ring with a delocalized π-system that typically binds to the metal in a η⁵-fashion, acting as a 6-electron donor if considered as an anion, or a 5-electron donor as a neutral radical. chemicalbook.com Its primary role is often to stabilize the metal center. chemicalbook.comsigmaaldrich.com

The allyl ligand (C₃H₅) is a three-carbon fragment that most commonly binds in a η³-fashion, acting as a 3-electron donor in the neutral ligand model or a 4-electron donor in the ionic model. acs.org It can also bind in a less common η¹-mode as a 1-electron X-type ligand. nih.gov The bonding in η³-allyl complexes involves the overlap of the three p-orbitals of the allyl system with the d-orbitals of the metal. nih.gov

In Allyl(cyclopentadienyl)nickel(II), the nickel is in the +2 oxidation state (a d⁸ metal). With a cyclopentadienyl anion (Cp⁻, 6 electrons) and an allyl anion (C₃H₅⁻, 4 electrons), the complex would have a total of 18 valence electrons (8 from Ni²⁺ + 6 from Cp⁻ + 4 from C₃H₅⁻). Alternatively, using the neutral ligand model, a neutral nickel atom (d¹⁰), a cyclopentadienyl radical (Cp•, 5 electrons), and an allyl radical (C₃H₅•, 3 electrons) would also lead to an 18-electron count. A patent for this compound suggests that the allyl group donates 3 electrons and the cyclopentadienyl ring donates 5 electrons to the zero-valent nickel atom, resulting in the electron configuration of krypton. wikipedia.org

The reactivity of such complexes is often dictated by the lability of the allyl group and the potential for the cyclopentadienyl ligand to undergo hapticity changes (ring slippage). These features are crucial for creating vacant coordination sites on the nickel center, which is a prerequisite for many catalytic cycles.

Methodologies for the Synthesis and Preparation of Allyl Cyclopentadienyl Nickel Ii Complexes

Precursor Selection and Rational Design in Synthetic Routes

The synthesis of allyl(cyclopentadienyl)nickel(II) hinges on the careful selection of appropriate precursors to construct the target molecule. The rational design of the synthetic route typically involves combining a nickel source with sources for the cyclopentadienyl (B1206354) (Cp) and allyl (C₃H₅) ligands.

Commonly employed nickel precursors are nickel(II) halides, such as nickel(II) chloride (NiCl₂), nickel(II) bromide (NiBr₂), and nickel(II) iodide (NiI₂). google.com Nickel acetate (B1210297) has also been utilized as a viable nickel source. google.com The choice of the halide can influence the reactivity and solubility of the precursor in the chosen solvent system.

The cyclopentadienyl group is generally introduced using an alkali metal salt of cyclopentadiene, such as cyclopentadienyl sodium (NaCp), or a Grignard reagent like cyclopentadienyl magnesium bromide. google.com Similarly, the allyl group is typically sourced from an allyl Grignard reagent, for instance, allyl magnesium bromide. google.com The design of these syntheses is based on the principle of assembling the constituent ligands around the central nickel atom through displacement of the initial ligands (e.g., halides) on the nickel precursor. google.com The stability of the final complex is enhanced by the synergistic electronic contributions of the cyclopentadienyl and allyl ligands to the nickel center. google.com For instance, the cyclopentadienyl ring is considered a five-electron donor, while the allyl group acts as a three-electron donor, which together help the nickel atom achieve a stable electron configuration. google.com

Ligand Exchange and Metathesis Reactions in Complex Formation

Ligand exchange and salt metathesis are the cornerstone reactions for the formation of allyl(cyclopentadienyl)nickel(II) and its derivatives. google.comvanderbilt.edu Salt metathesis involves a double displacement reaction where the ligands of the starting materials are exchanged to form the desired product and a salt byproduct, which often precipitates from the reaction mixture, driving the reaction forward.

A prevalent method for synthesizing allyl(cyclopentadienyl)nickel(II) involves reacting a nickel(II) halide with an allyl Grignard reagent and a cyclopentadienyl alkali metal salt. google.com For example, the reaction of nickel iodide with allyl magnesium bromide and cyclopentadienyl sodium yields the target complex. google.com The order of addition of the reagents can be varied; the cyclopentadienyl salt can be added first, followed by the allyl Grignard, or vice versa. google.com These reactions are typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen). google.com

The stability of the resulting allyl nickel complexes can be significantly influenced by the steric bulk of the allyl ligand. vanderbilt.edu Modifications with bulky groups, such as trimethylsilyl, at the terminal carbons of the allyl ligand can lead to complexes with much greater thermal stability compared to the parent allyl complex. vanderbilt.edu

Below is a table summarizing various metathesis reaction routes for preparing allyl(cyclopentadienyl)nickel(II) analogues as described in the literature. google.com

Nickel PrecursorCyclopentadienyl SourceAllyl SourceSolvent(s)TemperatureProduct
Nickel IodideCyclopentadienyl Sodium2-Hexenyl Magnesium BromideTetrahydrofuran / Diethyl Ether25°CCyclopentadienyl nickel 2-hexenyl
Nickel BromideCyclopentadienyl Sodium2-Pentenyl Magnesium BromideDiethyl EtherN/ACyclopentadienyl nickel 2-pentenyl
Nickel AcetateMethylcyclopentadienyl MgBrPhenylpropen-2-yl Magnesium BromideDiethyl Ether-50°C to 25°CMethylcyclopentadienyl nickel phenylpropenyl
Nickel IodideCyclopentadienyl Sodium2-Hendecenyl Magnesium BromideTetrahydrofuran / Diethyl Ether20°CCyclopentadienyl nickel 2-hendecenyl

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of allyl(cyclopentadienyl)nickel(II). Key parameters that are typically adjusted include the choice of solvent, reaction temperature, reaction time, and the nature of the precursors and reagents.

Systematic screening of reaction parameters is a common strategy. researchgate.net For instance, the choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Ethereal solvents like THF and diethyl ether are frequently used. google.com The reaction temperature is another critical variable; some preparations are conducted at room temperature (20-25 °C), while others may require initial cooling (e.g., to -50 °C) followed by warming to room temperature over several hours. google.com The duration of the reaction is also optimized to ensure completion, with reaction times ranging from one to several hours. google.com

Post-reaction workup and purification are also vital for obtaining a high yield of the pure product. A typical procedure involves filtering the reaction mixture to remove precipitated salts (like sodium halides), evaporating the solvent under reduced pressure, and then purifying the residue using techniques like chromatography on alumina. google.com

The table below illustrates how different reaction parameters are employed in the synthesis of various analogues. google.com

ParameterExample 1Example 2
Nickel Source Nickel IodideNickel Acetate
Ligand Sources Cyclopentadienyl Sodium, 2-Hexenyl MgBrMethylcyclopentadienyl MgBr, Phenylpropen-2-yl MgBr
Temperature 25°C-50°C warming to 25°C
Reaction Time 2 hours6 hours
Purification Filtration, evaporation, chromatography on aluminaFiltration, evaporation, chromatography on alumina
Yield Good yieldGood yield

Green Chemistry Principles and Sustainable Synthesis of Allyl(cyclopentadienyl)nickel(II) Analogues

The application of green chemistry principles to the synthesis of organometallic compounds is an area of growing importance, aiming to reduce environmental impact and enhance safety. numberanalytics.comrroij.com The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. solubilityofthings.comacs.org

Key principles relevant to the synthesis of allyl(cyclopentadienyl)nickel(II) include:

Waste Prevention: Designing syntheses to minimize the generation of waste is preferable to treating waste after it has been created. solubilityofthings.com In metathesis reactions, the formation of salt byproducts is inherent, but optimizing stoichiometry can reduce excess reagent waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org While salt metathesis reactions can have lower atom economy due to the formation of inorganic salts, catalytic approaches are generally superior in this regard. rroij.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. rroij.com Developing catalytic routes to allyl(cyclopentadienyl)nickel(II) would represent a significant green advancement.

Energy Efficiency: Synthetic methods should, whenever possible, be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Many of the reported syntheses for this complex operate at or near room temperature, which is favorable from an energy efficiency standpoint. google.com

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources is a key goal. solubilityofthings.com While the precursors for this specific nickel complex are typically petroleum-derived, broader research into biomass-derived ligands and solvents contributes to this principle. numberanalytics.com

Advanced Structural Elucidation and Bonding Analysis of Allyl Cyclopentadienyl Nickel Ii

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformational Analysis

While a specific, publicly available crystal structure of Allyl(cyclopentadienyl)nickel(II) is not detailed in the search results, the analysis of closely related compounds, such as [Ni(NO)(η⁵-Cp)] (where Cp is the pentamethylcyclopentadienyl ligand), offers significant insights. buffalo.edu In a study of this nitrosyl complex, SC-XRD was used to determine the geometry in both its ground state and a light-induced metastable state at a low temperature of 25 K. buffalo.edu In its stable form, the complex exhibits a linear Ni-N-O arrangement, but upon photoirradiation, it forms a side-bound η²-NO group. buffalo.edu This demonstrates the power of SC-XRD in identifying subtle but crucial changes in molecular geometry. buffalo.edu

For Allyl(cyclopentadienyl)nickel(II), an SC-XRD study would be expected to reveal a "piano-stool" geometry. In this arrangement, the nickel atom is coordinated to the planar cyclopentadienyl (B1206354) (Cp) ring in a pentahapto (η⁵) fashion, meaning all five carbon atoms of the ring are bonded to the metal. The allyl group would likely bind in a trihapto (η³) mode, where three adjacent carbon atoms of the allyl ligand are bonded to the nickel center.

The expected structural parameters from such a study would include the Ni-C bond distances for both the cyclopentadienyl and allyl ligands, as well as the C-C bond lengths within the ligands themselves. These data are critical for assessing the nature and strength of the metal-ligand interactions.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Cyclopentadienyl Nickel Complex (Note: Data for [Ni(NO)(η⁵-Cp)] is provided as an example to illustrate the type of information obtained from SC-XRD analysis for similar complexes. buffalo.edu)*

Parameter Bond Length (Å) / Angle (°)
Ni-N 1.649(2)
N-O 1.164(3)
Ni-Cp* (centroid) 1.74
Average Ni-C (Cp*) 2.11

Gas-Phase Electron Diffraction for Conformational and Dynamic Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the packing forces present in a crystal lattice. stackexchange.com This method provides information on internuclear distances, bond angles, and the conformational properties of molecules. marquette.edu

A GED study of Allyl(cyclopentadienyl)nickel(II) would complement solid-state X-ray diffraction data by revealing the molecule's intrinsic geometry. The experiment involves scattering a high-energy beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern. stackexchange.comwalisongo.ac.id This pattern contains information about the distances between all pairs of atoms in the molecule.

For a molecule like (C₅H₅)Ni(C₃H₅), GED could precisely measure the Ni-C bond lengths and the geometry of the ligands. Furthermore, by analyzing the vibrational amplitudes (the widths of the peaks in the radial distribution curve), information about the molecular vibrations and any large-amplitude motions, such as the potential rotation of the allyl ligand relative to the cyclopentadienyl ring, can be obtained. stackexchange.com Combining GED data with theoretical calculations can lead to a highly refined molecular structure. marquette.edu

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, Variable Temperature NMR) for Ligand Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. While basic ¹H and ¹³C NMR can confirm the presence of the allyl and cyclopentadienyl ligands, advanced NMR techniques provide deeper insights.

Variable-Temperature (VT) NMR: This technique is particularly useful for studying dynamic processes in molecules. For Allyl(cyclopentadienyl)nickel(II), the allyl ligand can undergo stereochemical rearrangements. VT-NMR experiments can be used to probe the energy barriers associated with such dynamic behavior. At low temperatures, the signals for the syn and anti protons of the η³-allyl ligand might be distinct, while at higher temperatures, these signals could coalesce due to rapid exchange, a process for which the activation energy can be calculated. Studies on other nickel complexes have successfully used VT-NMR to probe dynamic equilibria. strath.ac.uk

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms. A COSY spectrum would show correlations between coupled protons within the allyl and cyclopentadienyl ligands, confirming their spin systems. An HSQC or HMQC spectrum would correlate the proton signals directly with their attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum. 2D NMR methods have proven effective in assigning complex spectra even for paramagnetic Ni(II) complexes. marquette.eduresearchgate.netscispace.com

Solid-State NMR (SSNMR): SSNMR provides structural information on solid materials, offering a bridge between the solution-state data from conventional NMR and the static picture from X-ray diffraction. For Allyl(cyclopentadienyl)nickel(II), SSNMR could provide information on the orientation of the ligands relative to each other in the solid state and detect the presence of different polymorphs.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Ligands in Similar Organometallic Complexes

Ligand Nucleus Chemical Shift Range (ppm) Notes
η⁵-Cyclopentadienyl ¹H 4.5 - 6.0 Typically a sharp singlet due to rapid ring rotation.
¹³C 85 - 110 Single resonance for all five equivalent carbons.
η³-Allyl (terminal CH₂) ¹H 1.5 - 3.0 (anti), 2.5 - 4.0 (syn) Chemical shifts depend on syn/anti position relative to the central proton.
η³-Allyl (central CH) ¹H 4.0 - 6.0 Often a complex multiplet.

Computational Chemistry Approaches (DFT, Ab Initio) for Electronic Structure and Bonding Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies in organometallic chemistry. iaea.org These methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing a detailed model of bonding. mdpi.com

For Allyl(cyclopentadienyl)nickel(II), DFT calculations can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict the ground-state geometry, including bond lengths and angles, which can be compared with experimental data from diffraction studies.

Analyze Electronic Structure: DFT provides information about the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis helps to understand the nature of the metal-ligand bonding, distinguishing the contributions of σ-donation from the ligands to the metal and π-backbonding from the metal to the ligands.

Bonding Characterization: The interaction between the nickel d-orbitals and the π-systems of the cyclopentadienyl and allyl ligands can be quantified. This helps to explain the stability of the complex. The compound is a 16-electron complex, which is a common electron count for square planar d⁸ metal complexes like Ni(II), though this compound adopts a pseudo-trigonal geometry. libretexts.org

Predict Spectroscopic Properties: DFT can calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Studies on other nickel complexes have shown that DFT is highly effective in modeling reaction mechanisms and explaining selectivity, demonstrating its predictive power. pitt.edu

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions and Force Constant Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the masses of the atoms, the bond strengths, and the molecular geometry.

For Allyl(cyclopentadienyl)nickel(II), IR and Raman spectra would display characteristic bands for the C-H and C-C stretching and bending modes of the allyl and cyclopentadienyl ligands. e-bookshelf.de Of particular interest are the vibrations involving the nickel atom, such as the Ni-ligand stretching and bending modes. These typically appear in the far-infrared region (below 600 cm⁻¹).

The positions of these metal-ligand vibrational bands provide a direct measure of the strength of the coordination. For example, a higher frequency for the Ni-allyl stretching mode would indicate a stronger bond. A full vibrational analysis, often aided by DFT calculations, allows for the assignment of all observed bands to specific molecular motions. This detailed assignment can reveal how the coordination of the ligands to the nickel center affects their internal bonding.

Table 3: Illustrative Vibrational Frequencies for Cyclopentadienyl and Allyl Ligands

Vibrational Mode Typical Frequency Range (cm⁻¹)
C-H Stretch (Cp & Allyl) 2900 - 3100
C=C Stretch (Allyl) ~1500 - 1600 (modified by coordination)
C-C Stretch (Cp ring) 1400 - 1450
CH₂ Bend (Allyl) 1400 - 1470
C-H Out-of-Plane Bend (Cp) ~800 - 850

Reactivity Profiles and Mechanistic Investigations of Allyl Cyclopentadienyl Nickel Ii in Organometallic Transformations

Oxidative Addition and Reductive Elimination Pathways in Nickel(II)/Nickel(0) Cycles

The reactivity of allyl(cyclopentadienyl)nickel(II) is intrinsically linked to the facile cycling between Ni(II) and Ni(0) oxidation states, a process underpinned by the elementary steps of oxidative addition and reductive elimination. chemeurope.comwikipedia.org While many organonickel reactions proceed through sequences of these two processes, the specifics can vary significantly depending on the reactants and conditions. chemeurope.comen-academic.com

Oxidative Addition: This process typically involves the addition of a substrate, often an organic halide, to a lower-valent nickel center, leading to an increase in the metal's oxidation state. wikipedia.org For instance, the reaction of a Ni(0) species with an aryl halide can proceed through several mechanisms, including concerted addition, SNAr-type pathways, or radical processes involving single-electron transfer (SET). nih.gov The specific pathway is influenced by the electronic properties of the ligands and the aryl halide. nih.gov In the context of allylic electrophiles, studies have shown that Ni(I) species can be responsible for the oxidative addition of substrates like allyl acetate (B1210297). nih.govacs.org The mechanism for this transformation has been proposed to involve a coordination-ionization-type transition state. nih.govacs.org It has been observed that in certain reactions, the oxidative addition of a C-O bond can compete with the oxidative addition of a carbon-halogen bond, leading to the formation of a π-allyl–Ni complex. nih.gov

Reductive Elimination: This is the reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. wikipedia.org It involves the formation of a new covalent bond between two ligands on the metal center, accompanied by a decrease in the metal's oxidation state. wikipedia.org Reductive elimination from Ni(II) centers can be challenging due to the relatively weak oxidizing ability of Ni(II). rsc.orgnih.gov However, various strategies can facilitate this process. Three primary models have been investigated:

Direct Reductive Elimination: This pathway often has a high activation energy. rsc.org

Electron Density-Controlled Reductive Elimination: Modifying the electron density at the nickel center can enhance the driving force for reductive elimination. rsc.org

Oxidation-Induced Reductive Elimination: Oxidizing the Ni(II) center can significantly accelerate the formation of new covalent bonds. rsc.org

Computational studies have also highlighted a mechanism where the coordination of a Z-type ligand, such as zinc, to the nickel center can accelerate C(sp³)–C(sp³) reductive elimination from Ni(II). nih.gov This "Zn-assisted" pathway provides a lower energy route compared to direct reductive elimination. nih.gov The geometry of the complex is also critical; for mononuclear reductive elimination to occur, the groups being eliminated must be cis to each other on the metal center. wikipedia.org

The interplay between oxidative addition and reductive elimination is central to the catalytic activity of nickel complexes. For example, in some cross-coupling reactions, a Ni(0) species, formed by the reduction of a Ni(II) precursor, undergoes oxidative addition with an aryl halide. chemrxiv.org Subsequent steps, potentially involving ligand exchange and transmetalation, lead to a Ni(II) intermediate that can then undergo reductive elimination to form the final product and regenerate the catalytically active nickel species. nih.gov

Interactive Table: Mechanistic Pathways in Ni(II)/Ni(0) Cycles
Elementary StepDescriptionKey FactorsExample
Oxidative AdditionIncreases the oxidation state of the nickel center.Ligand electronics, substrate nature, solvent.Ni(0) + R-X → R-Ni(II)-X
Reductive EliminationDecreases the oxidation state of the nickel center, forming a new bond.Electron density at Ni, presence of co-catalysts, ligand geometry.R-Ni(II)-R' → Ni(0) + R-R'
SNAr-type PathwayA nucleophilic aromatic substitution-like mechanism for oxidative addition.Electron-withdrawing groups on the aryl halide.Formation of a Meisenheimer-like intermediate. rsc.org
Radical PathwayInvolves single-electron transfer steps.Nature of the halide, ligand properties.Formation of an aryl radical and a Ni(I) species. nih.gov
Zn-assisted Reductive EliminationCoordination of Zn as a Z-type ligand facilitates reductive elimination from Ni(II).Presence of organozinc reagents.Accelerated C(sp³)-C(sp³) bond formation. nih.gov

Migratory Insertion Reactions Involving Olefins and Alkynes

Migratory insertion is a fundamental step in many nickel-catalyzed transformations of unsaturated molecules like olefins and alkynes. This process involves the insertion of a coordinated olefin or alkyne into a nickel-carbon or nickel-hydride bond, leading to the formation of a new alkyl or vinylnickel species, respectively.

In the context of allyl(cyclopentadienyl)nickel(II) and its derivatives, the insertion of olefins and alkynes is a key step in various polymerization and oligomerization reactions. For instance, nickel catalysts are known to catalyze the oligomerization of ethylene (B1197577), a process that was discovered due to the "nickel effect" where nickel impurities led to the termination of ethylene polymerization at 1-butene. This discovery spurred research into catalysts for controlled oligomerization.

The mechanism of these reactions often involves the initial coordination of the olefin or alkyne to the nickel center. This is followed by the migratory insertion, which creates a new carbon-carbon bond and a vacant coordination site on the nickel. This vacant site can then be occupied by another monomer unit, allowing for chain growth. The regioselectivity of alkyne insertion can be a challenge, with some reactions only being efficient with simple alkynes like acetylene.

Ligand Exchange Dynamics and Dissociative/Associative Mechanisms

Ligand exchange is a critical process that dictates the reactivity and catalytic activity of metal complexes, including allyl(cyclopentadienyl)nickel(II). The exchange of ligands on the nickel center can proceed through either a dissociative or an associative mechanism.

In a dissociative mechanism , a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate. This intermediate then coordinates with the incoming ligand. This pathway is often favored when the metal complex is sterically crowded.

Conversely, an associative mechanism involves the initial coordination of the incoming ligand to the metal center, forming a higher-coordinate intermediate. Subsequently, one of the original ligands dissociates. This pathway is more common for coordinatively unsaturated complexes.

Kinetic studies of oxidative addition reactions involving nickel(0) complexes have provided insights into these mechanisms. For example, in the reaction of a tris(phosphine)nickel(0) complex with an aryl bromide, the observed inverse first-order dependence on the imine ligand concentration suggested a pre-equilibrium where the imine ligand dissociates before the oxidative addition of the aryl halide. rsc.org A negative entropy of activation in this system further supported an associative ligand exchange prior to the oxidative addition step. rsc.org The nature of the ligands, particularly their steric and electronic properties, plays a crucial role in determining the preferred ligand exchange pathway.

Elementary Steps in Catalytic Cycles Initiated by Allyl(cyclopentadienyl)nickel(II) and its Derivatives

Catalytic cycles initiated by allyl(cyclopentadienyl)nickel(II) and its derivatives are composed of a sequence of fundamental elementary steps. A common starting point involves the in-situ generation of a catalytically active Ni(0) species from the Ni(II) precursor. This reduction can be achieved using various reducing agents. Once the Ni(0) species is formed, the catalytic cycle typically proceeds through the following key steps:

Oxidative Addition: The Ni(0) complex reacts with a substrate, such as an aryl or alkyl halide, to form a Ni(II) intermediate. nih.gov

Ligand Exchange/Transmetalation: A second reaction partner, often an organometallic reagent (e.g., a Grignard or organozinc reagent), undergoes transmetalation with the Ni(II) intermediate. This step involves the exchange of ligands, transferring the organic group from the main group metal to the nickel center. nih.gov

Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond and regenerate the catalytically active Ni(0) species, which can then re-enter the catalytic cycle. nih.gov

In some cases, the mechanism can be more complex. For instance, extensive mechanistic studies on certain Csp³–Csp³ cross-coupling reactions have revealed a more intricate bimetallic oxidative addition pathway. nih.gov Additionally, some reductive coupling reactions are believed to proceed via an oxidative cyclization, followed by reaction with a reducing agent to form a nickel hydride, and finally, reductive elimination. nih.gov

Stereoselectivity and Regioselectivity in Allyl(cyclopentadienyl)nickel(II)-Mediated Reactions

Controlling stereoselectivity and regioselectivity is a paramount challenge in catalysis. In reactions mediated by allyl(cyclopentadienyl)nickel(II) and its derivatives, the structure of the catalyst and the reaction conditions play a pivotal role in determining the outcome.

Regioselectivity becomes particularly important in reactions involving unsymmetrical substrates, such as the insertion of substituted alkynes. Poor regioselectivity can lead to a mixture of products, diminishing the synthetic utility of the reaction.

Stereoselectivity , the preferential formation of one stereoisomer over another, is a key focus in asymmetric catalysis. The development of chiral ligands that can coordinate to the nickel center is a common strategy to induce enantioselectivity. In certain nickel-catalyzed cross-coupling reactions, the use of tethered directing groups on the substrate has proven effective. nih.gov Upon oxidative addition, this directing group coordinates to the nickel, creating a rigid complex that can lead to high enantioselectivity during the subsequent reductive elimination step. nih.gov

Interactive Table: Factors Influencing Selectivity in Ni-Catalyzed Reactions
Selectivity TypeControlling FactorsExample Application
RegioselectivityLigand structure, substrate electronics, solvent.Controlling the position of addition in alkyne functionalization.
StereoselectivityChiral ligands, directing groups on the substrate, temperature.Asymmetric C-C bond formation to create chiral centers. nih.gov

Theoretical and Computational Investigations of Allyl Cyclopentadienyl Nickel Ii Reactivity and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become the workhorse of computational organometallic chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to study the ground state properties of nickel complexes, including Allyl(cyclopentadienyl)nickel(II). drugdiscoverynews.comumich.edu DFT calculations are crucial for determining optimized molecular geometries, electronic structures, and the energetics of reaction pathways. acs.org

Ground State Properties: DFT calculations begin with the optimization of the molecule's geometry to find the lowest energy structure. For Allyl(cyclopentadienyl)nickel(II), this involves determining the precise bond lengths, bond angles, and dihedral angles between the nickel center and the η⁵-cyclopentadienyl and η³-allyl ligands. Functionals like B3LYP or BPW91 are commonly employed with appropriate basis sets (e.g., 6-311G(d,p)) to model the system. drugdiscoverynews.com The stability of different isomers, such as σ-allyl versus π-allyl conformers, can be evaluated to identify the most stable ground state configuration. acs.org

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. u-tokyo.ac.jp

Reaction Energetics: DFT is a powerful tool for mapping out potential energy surfaces for chemical reactions. For Allyl(cyclopentadienyl)nickel(II), this can include modeling catalytic cycles, ligand substitution reactions, or oxidative addition/reductive elimination steps. acs.org By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, which are key to understanding reaction rates and feasibility. For instance, DFT has been used to clarify the mechanisms of Ni(II)-catalyzed arylative cyclization reactions, revealing preferences for specific elementary steps and the relative stability of intermediates. acs.org

Table 1: Representative DFT-Calculated Properties for a Model Ni(II) Complex
PropertyCalculated ValueSignificance
Ni-C (Cp) Bond Length~2.10 - 2.20 ÅDescribes the coordination of the cyclopentadienyl (B1206354) ring.
Ni-C (Allyl) Bond Length~2.00 - 2.15 ÅDescribes the coordination of the allyl ligand.
HOMO Energy-5.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
Activation Energy (Sample Reaction)15-25 kcal/molDetermines the kinetic feasibility of a reaction step.

Ab Initio Methods for Electronic Correlation and Excited States

While DFT is highly effective for ground state properties, more rigorous ab initio methods are often required for systems with strong electronic correlation or for accurately describing excited states. These methods are based on solving the Schrödinger equation without empirical parameters.

For organometallic complexes like Allyl(cyclopentadienyl)nickel(II), the near-degeneracy of metal d-orbitals can lead to situations where a single-determinant wavefunction (as used in Hartree-Fock or standard DFT) is inadequate. This is known as strong or static correlation. nih.gov Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF), are designed to handle these cases. nih.govnih.gov CASSCF provides a qualitatively correct description of the electronic structure by including all important electronic configurations within a defined "active space" of orbitals and electrons.

To achieve quantitative accuracy, the dynamic correlation (related to the instantaneous repulsion between electrons) must also be included. This is often done by applying second-order Møller-Plesset perturbation theory (CASPT2) to the CASSCF wavefunction. nih.govlibretexts.org The CASSCF/CASPT2 approach is a powerful tool for calculating the energies of low-lying excited states and understanding the photochemistry of these complexes. nitrkl.ac.in These methods can accurately predict vertical and 0-0 transition energies, which are crucial for interpreting UV-visible absorption spectra. nih.gov

Molecular Dynamics Simulations for Ligand Fluxionality and Solvent Effects

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "computational microscope" to view atomic motions over time. nih.gov This is particularly useful for studying dynamic processes like ligand fluxionality and the explicit influence of solvent molecules.

Ligand Fluxionality: The allyl and cyclopentadienyl ligands in Allyl(cyclopentadienyl)nickel(II) are not static. The allyl ligand can undergo hapticity changes (e.g., η³ to η¹ interconversion), and the cyclopentadienyl ring can rotate. MD simulations, using a force field derived from quantum mechanical calculations or experimental data, can model these dynamic motions. rsc.org By simulating the system at different temperatures, one can observe the frequency and pathways of these fluxional processes and calculate the energy barriers associated with them, providing insight into the molecule's behavior in solution. rsc.org

Solvent Effects: Chemical reactions are significantly influenced by the surrounding solvent. nih.govacs.org MD simulations can explicitly model the solvent environment by placing the Allyl(cyclopentadienyl)nickel(II) molecule in a box filled with solvent molecules (e.g., water, THF). This allows for the study of how solvent molecules arrange around the complex, form hydrogen bonds, and affect the energy landscape of a reaction. The rates and activation parameters for ligand substitution or other reactions can be profoundly different in various solvents, and MD simulations help to explain these experimental observations at a molecular level. nih.gov

QSAR and Cheminformatics Approaches to Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are data-driven approaches used to design new catalysts with improved properties. u-tokyo.ac.jpacs.org The core principle is to build a mathematical model that correlates the structural or physicochemical properties of a catalyst (the "descriptors") with its observed activity or selectivity. researchgate.net

For designing catalysts based on the Allyl(cyclopentadienyl)nickel(II) scaffold, one would first synthesize a library of related compounds with systematic variations in the cyclopentadienyl or allyl ligands. The performance of each catalyst in a target reaction would be measured experimentally. Simultaneously, a set of molecular descriptors for each catalyst would be calculated using computational methods. These can include:

Steric descriptors: such as ligand cone angle or buried volume.

Electronic descriptors: such as HOMO/LUMO energies, partial atomic charges, or dipole moment.

Topological descriptors: describing the connectivity and shape of the molecule.

Machine learning algorithms, such as multiple linear regression, partial least squares (PLS), or random forest, are then used to build a QSAR model. researchgate.netnih.gov For example, a model might take the form:

Catalytic Activity = c₀ + c₁(Steric Parameter) + c₂(Electronic Parameter) + ...

Such models have been successfully developed for other nickel-catalyzed reactions, like borylation, where ligand properties were used to predict reaction yields with high accuracy. researchgate.net Similarly, QSAR models have been used to predict the catalytic activity and product molecular weight for nickel-based olefin polymerization catalysts. acs.org These models not only predict the performance of new, unsynthesized catalysts but also provide insight into the key features that drive catalytic efficiency, accelerating the discovery of superior catalysts. researchgate.netsinocompound.com

Table 2: Example Descriptors for a QSAR Model of a Ni Catalyst
Descriptor TypeExample DescriptorInformation Provided
StericBuried Volume (%Vbur)Quantifies the steric bulk of ligands around the Ni center.
ElectronicHOMO-LUMO GapRelates to the catalyst's electronic excitability and reactivity.
Quantum ChemicalMulliken Charge on NiIndicates the electrophilicity of the metal center.
ThermodynamicLigand Binding EnergyRelates to the stability of the catalyst-ligand bond.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A critical role of computational chemistry is to predict spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. Comparing computed spectra with experimental data is a primary method for validating the accuracy of the computational model.

Vibrational Spectroscopy (IR, Raman): After obtaining the optimized ground state geometry of Allyl(cyclopentadienyl)nickel(II) with DFT, a frequency calculation can be performed. This calculation yields the vibrational modes of the molecule and their corresponding infrared (IR) intensities and Raman activities. The resulting computed IR spectrum can be directly compared to an experimental spectrum. u-tokyo.ac.jp Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the method and for anharmonicity. A good match between the calculated and experimental spectra provides strong evidence that the computed geometry is correct.

NMR Spectroscopy: DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). This is invaluable for assigning complex spectra and confirming the structure of the compound in solution.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) or higher-level ab initio methods like CASPT2 are used to calculate the energies of electronic transitions from the ground state to various excited states. These calculations provide the wavelengths (λ_max) and oscillator strengths (intensities) of absorption bands, allowing for the prediction and interpretation of the UV-Vis spectrum. acs.org This can help assign specific absorptions to d-d transitions or ligand-to-metal charge transfer (LMCT) bands. The strong agreement between calculated and experimental spectra provides confidence in the electronic structure description.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Allyl Cyclopentadienyl Nickel Ii Complexes in Solution and Solid State

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is uniquely suited for studying paramagnetic materials, providing detailed information about the electronic structure of the metal center. nih.govrsc.org Allyl(cyclopentadienyl)nickel(II) contains a nickel(II) ion, which has a d⁸ electron configuration. In a pseudo-tetrahedral or other low-symmetry coordination environment, it is expected to have two unpaired electrons, resulting in a triplet ground state (S=1), making it EPR active. acs.orgnih.gov

The EPR spectrum of an S=1 system like Ni(II) is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and the zero-field splitting (ZFS). aip.org The key parameters derived from the spectrum are:

g-tensor (g): This parameter describes the interaction of the unpaired electrons with the external magnetic field. The g-values are sensitive to the electronic environment and can indicate the degree of covalent character in the metal-ligand bonds. For Ni(II) complexes, g-values are typically greater than the free-electron value of ~2.0023. nih.gov

Zero-Field Splitting (ZFS) Parameters (D and E): ZFS arises from the magnetic dipole-dipole interaction between the unpaired electrons and second-order spin-orbit coupling effects. aip.org The axial ZFS parameter, D, and the rhombic ZFS parameter, E, describe the splitting of the Mₛ sublevels (Mₛ = -1, 0, +1) in the absence of an external magnetic field. The magnitude of these parameters provides critical information about the symmetry of the coordination sphere around the Ni(II) ion. acs.orgtandfonline.com A non-zero D value indicates a deviation from cubic (octahedral or tetrahedral) symmetry, while a non-zero E value signifies a further reduction to rhombic or lower symmetry. aip.org

In many Ni(II) complexes, the ZFS can be large, sometimes exceeding the energy of the microwaves used in standard X-band (~9.5 GHz) EPR spectrometers, rendering the complex "EPR-silent" under those conditions. acs.orgresearchgate.net In such cases, high-frequency and high-field EPR (HFEPR) is required to accurately determine the spin Hamiltonian parameters. acs.orgnih.gov Analysis of the EPR spectra for Allyl(cyclopentadienyl)nickel(II) would thus confirm its Ni(II) oxidation state and provide a detailed picture of the electronic structure and coordination geometry of the nickel center.

Table 2: Typical EPR Spin Hamiltonian Parameters for S=1 Ni(II) Complexes in Low-Symmetry Environments

ParameterTypical Value RangeInformation Provided
giso2.10 - 2.30Isotropic g-value, reflects the overall electronic environment. nih.gov
D (Axial ZFS)± 0.5 to 30 cm⁻¹Magnitude of the axial distortion from cubic symmetry. acs.orgnih.gov
E (Rhombic ZFS)0 to D/3Magnitude of the rhombic (in-plane) distortion. acs.orgaip.org

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organometallic complexes. Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly valuable because they can transfer intact molecular ions from solution or a solid matrix into the gas phase with minimal fragmentation. nih.govnih.gov

For a neutral, relatively small complex like Allyl(cyclopentadienyl)nickel(II) (MW: 164.86 g/mol ), these techniques would be used to: sigmaaldrich.com

Confirm Molecular Weight: High-resolution mass spectrometry can determine the mass of the molecular ion ([C₈H₁₀Ni]⁺) with high precision. This allows for the unambiguous confirmation of the elemental composition by comparing the experimental mass to the calculated exact mass.

Analyze Isotopic Pattern: Nickel has a distinctive isotopic signature (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni). The observed isotopic pattern in the mass spectrum serves as a definitive fingerprint for the presence of a single nickel atom in the ion.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). uvic.carsc.org In this technique, the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). youtube.com The fragmentation pattern provides direct evidence of the compound's connectivity. For Allyl(cyclopentadienyl)nickel(II), the primary fragmentation pathways would involve the cleavage of the metal-ligand bonds, which are typically the weakest bonds in the complex.

Expected fragmentation patterns include:

Loss of the allyl radical (•C₃H₅), resulting in the [Ni(C₅H₅)]⁺ fragment.

Loss of the cyclopentadienyl (B1206354) radical (•C₅H₅), leading to the [Ni(C₃H₅)]⁺ fragment.

Complete loss of both organic ligands, resulting in the bare Ni⁺ ion.

The analysis of these fragment ions allows for the unequivocal confirmation of the complex's structure as being composed of a central nickel atom bonded to one allyl and one cyclopentadienyl ligand. uvic.ca

Table 3: Predicted ESI-MS and MS/MS Fragments for Allyl(cyclopentadienyl)nickel(II)

Ion FormulaCalculated m/z (for ⁵⁸Ni)IdentityOrigin
[C₈H₁₀Ni]⁺˙163.0081Molecular IonParent Compound
[C₅H₅Ni]⁺122.9666CyclopentadienylnickelLoss of •C₃H₅
[C₃H₅Ni]⁺97.9612AllylnickelLoss of •C₅H₅
[Ni]⁺57.9353Nickel IonLoss of both ligands

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Configuration and Oxidation States

X-ray absorption and photoelectron spectroscopies are core-level techniques that directly probe the electronic structure of the absorbing atom, providing definitive information on oxidation state and local coordination environment.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. For Allyl(cyclopentadienyl)nickel(II), the Ni K-edge (~8333 eV) is analyzed. osti.gov The spectrum is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): This region, within ~50 eV of the edge, is sensitive to the oxidation state and coordination geometry of the nickel atom. The energy of the absorption edge directly correlates with the oxidation state of the metal; a higher oxidation state results in a shift of the edge to higher energy. rsc.org Therefore, the Ni K-edge energy for Allyl(cyclopentadienyl)nickel(II) would be characteristic of the Ni(II) state. researchgate.net Furthermore, the intensity and position of pre-edge features, which arise from 1s → 3d or 1s → 4p transitions, are highly sensitive to the coordination geometry and symmetry. researchgate.netrsc.org

EXAFS (Extended X-ray Absorption Fine Structure): This region extends several hundred eV past the edge and contains information about the local atomic environment of the nickel atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms (in this case, carbon atoms from the allyl and Cp ligands).

X-ray Photoelectron Spectroscopy (XPS)

XPS measures the binding energy of core electrons ejected by X-ray irradiation. The Ni 2p region is particularly diagnostic for nickel compounds. thermofisher.com The spectrum of a paramagnetic Ni(II) species like Allyl(cyclopentadienyl)nickel(II) is characterized by complex features:

Main Peaks: Two main peaks are observed, corresponding to the spin-orbit split 2p₃/₂ and 2p₁/₂ levels. The binding energy of the Ni 2p₃/₂ peak (typically ~853-856 eV for Ni(II)) is a primary indicator of the +2 oxidation state. xpsfitting.comresearchgate.net

Satellite Peaks: Strong "shake-up" satellite features are observed at binding energies ~6 eV higher than each main peak. aip.org These satellites arise from multi-electron excitations where a ligand-to-metal charge transfer occurs simultaneously with the photoionization process. The presence and intensity of these satellites are a hallmark of paramagnetic high-spin Ni(II) and distinguish it from diamagnetic Ni(II) or metallic Ni(0). xpsfitting.comacs.org

Together, XAS and XPS provide a powerful and complementary set of tools to unambiguously determine the +2 oxidation state and probe the electronic configuration of the nickel center in Allyl(cyclopentadienyl)nickel(II).

Table 4: Expected XPS and XAS Features for Allyl(cyclopentadienyl)nickel(II)

TechniqueSpectral RegionExpected FeatureTypical ValueInformation Confirmed
XPSNi 2p₃/₂Main Peak Binding Energy~854.5 ± 1.0 eVNi(II) Oxidation State xpsfitting.com
XPSNi 2p₃/₂Satellite Peak Binding Energy~860.5 ± 1.0 eVParamagnetic Ni(II) State aip.org
XASNi K-edgeAbsorption Edge Energy~8333 eVNi(II) Oxidation State rsc.org

Neutron Diffraction for Hydride Positions and Light Atom Localization

While the title of this section mentions hydride positions, Allyl(cyclopentadienyl)nickel(II) is not a hydride complex. However, the underlying strength of neutron diffraction is its ability to precisely locate light atoms, a category that includes not only hydrogen (or its isotope deuterium) but also carbon. nih.gov

X-ray diffraction, the most common method for determining molecular structures, interacts with the electron cloud of an atom. This makes it difficult to accurately locate light atoms like hydrogen, whose scattering contribution is dwarfed by that of a heavy transition metal like nickel. acs.org In contrast, neutron diffraction relies on the scattering of neutrons by atomic nuclei. The scattering power of an atom is not dependent on its atomic number, and hydrogen has a scattering cross-section that is comparable to that of much heavier elements. nih.gov

A single-crystal neutron diffraction study of Allyl(cyclopentadienyl)nickel(II) would therefore be invaluable for obtaining a complete and highly accurate structural model. The key advantages include:

Precise Localization of All Atoms: Neutron diffraction would precisely determine the positions of all carbon and hydrogen atoms in the allyl and cyclopentadienyl ligands, in addition to the nickel atom. acs.org

Accurate Bond Lengths and Angles: This leads to highly accurate C-H and C-C bond lengths and C-C-H/H-C-H bond angles. This level of precision is often unattainable with X-ray diffraction alone and provides a definitive picture of the ligand geometry. acs.org

Unambiguous Hapticity Determination: The precise coordinates would provide an unambiguous view of the bonding between the nickel and the organic ligands, confirming the η³-coordination of the allyl group and the η⁵-coordination of the cyclopentadienyl ring.

Analysis of Thermal Motion: The data also allows for a detailed analysis of the anisotropic displacement parameters (thermal ellipsoids) for all atoms, including hydrogens, offering insights into the librational motion of the ligands.

While more experimentally demanding than X-ray diffraction, requiring larger crystals and access to a nuclear reactor or spallation source, neutron diffraction provides the gold standard for the complete structural characterization of organometallic complexes containing light atoms. nih.govornl.gov

Table 5: Comparison of Precision in Bond Length Determination

Bond TypeTypical Precision from X-ray Diffraction (Å)Typical Precision from Neutron Diffraction (Å)
M-C (M=Transition Metal)± 0.002± 0.001
C-C± 0.003± 0.002
C-H± 0.02 (often constrained)± 0.002

Future Directions and Emerging Research Avenues for Allyl Cyclopentadienyl Nickel Ii Chemistry

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and high-throughput experimentation (HTE) to accelerate discovery and optimize reaction conditions. While specific applications involving Allyl(cyclopentadienyl)nickel(II) in flow systems are not yet widely reported, the principles offer a significant opportunity.

Flow chemistry, where reactions are run in continuous streams through reactors, offers superior control over parameters like temperature, pressure, and reaction time compared to batch processes. This precision can be crucial for managing the reactivity of organometallic catalysts like Allyl(cyclopentadienyl)nickel(II), potentially leading to improved yields and selectivity while minimizing catalyst decomposition.

High-throughput experimentation is a powerful methodology for rapidly screening numerous catalysts, ligands, and reaction conditions. For instance, in the field of ethylene (B1197577) oligomerization, HTE has been used with other nickel catalysts to efficiently map the influence of various parameters. nih.gov Applying this approach to Allyl(cyclopentadienyl)nickel(II) chemistry would enable researchers to quickly identify optimal conditions for known transformations and discover entirely new catalytic activities. The combination of HTE for initial screening followed by flow chemistry for optimization represents a robust strategy for advancing the practical applications of this nickel catalyst.

Development of Novel Ligand Architectures for Enhanced Catalytic Performance

The catalytic behavior of Allyl(cyclopentadienyl)nickel(II) is intrinsically linked to its ligand sphere. The cyclopentadienyl (B1206354) (Cp) and allyl groups are not merely spectators; their modification, or the introduction of ancillary ligands, can profoundly influence the catalyst's activity, selectivity, and stability.

One established research direction involves modifying the cyclopentadienyl ring. Studies on related nickel complexes for ethylene polymerization have shown that introducing bulky substituents on the Cp ring can alter the catalytic activity and the properties of the resulting polymer. researchgate.net For example, creating iminoaryl-substituted cyclopentadienyl ligands has been explored to tune the electronic and steric environment around the nickel center. researchgate.net

Another fertile area is the synthesis of cationic nickel complexes where a new, often bidentate, ligand is incorporated alongside the cyclopentadienyl ring. researchgate.net N-heterocyclic carbenes (NHCs) have emerged as particularly effective ancillary ligands. acs.orgrsc.org These ligands can form strong bonds with the nickel center, creating robust catalysts for C-C bond formation reactions. rsc.org The development of hybrid ligands, such as N,C-chelating benzothiazolyl NHCs, has led to efficient catalysts for reactions like the homo-coupling of benzyl (B1604629) bromide. rsc.org

The strategic design of these architectures allows for fine-tuning of the catalyst's performance, as summarized in the table below.

Ligand Modification StrategyTarget LigandExample ApplicationObserved Effect on CatalysisCitation
Substitution on Cp ringIminoaryl-substituted cyclopentadienylEthylene PolymerizationDecreased catalytic activity and polyethylene (B3416737) molecular weight compared to the unsubstituted Cp complex. researchgate.net
Addition of Ancillary LigandBis(mesityl-imino)acenaphthene (BIAN)Ethylene PolymerizationForms an efficient catalyst precursor when activated with MAO, producing polyethylene with methyl branching. researchgate.net
Addition of Ancillary LigandN-Heterocyclic Carbene (NHC)Butadiene and Styrene PolymerizationCationic allyl nickel complexes with a single NHC ligand are active catalysts for polymerization. acs.org
Addition of Chelating Ancillary LigandN,C-chelating benzothiazolyl NHCC-C Homo-couplingCreates efficient catalysts for the coupling of benzyl bromide with good functional group tolerance. rsc.org

Future work will likely focus on creating even more sophisticated ligand frameworks, potentially incorporating chiral elements to induce enantioselectivity or responsive moieties that allow for catalytic activity to be switched on or off by an external stimulus.

Applications in Sustainable Chemistry and Biomass Transformation

The transition to a sustainable chemical industry relies on using renewable feedstocks, such as biomass. enseignementsup-recherche.gouv.fr Nickel, being an earth-abundant metal, is an attractive component for designing sustainable catalysts. researchgate.net Research has demonstrated the potential of nickel-based nanomaterials derived from waste biomass (pine needles) to act as effective catalysts for the hydrogenation of arenes and heteroarenes. researchgate.netrsc.org

While Allyl(cyclopentadienyl)nickel(II) has not yet been extensively used in this domain, its known catalytic capabilities suggest significant potential. Many key platform chemicals derived from biomass, such as furfural (B47365), contain double bonds and functional groups that are targets for catalytic upgrading. rsc.org The hydrogenation and hydrofunctionalization reactions required for these transformations are areas where nickel catalysts excel.

Future research could explore the use of Allyl(cyclopentadienyl)nickel(II) and its derivatives for:

Selective Hydrogenation: Catalyzing the reduction of C=C or C=O bonds in biomass-derived molecules like furfural and levulinic acid.

Deoxygenation: Developing pathways to remove excess oxygen from bio-oils and other biomass streams.

C-O Bond Cleavage: Targeting the cleavage of ether bonds, a crucial step in the depolymerization of lignin, a major component of woody biomass.

The success of these endeavors will depend on designing catalysts that can operate efficiently in the often complex and aqueous environments associated with biomass processing, while exhibiting high selectivity to avoid unwanted side reactions. enseignementsup-recherche.gouv.fr

Exploration of Electrochemical Properties and Redox Catalysis

The electrochemical behavior of nickel complexes is fundamental to their application in redox catalysis, including processes relevant to energy conversion, such as proton reduction to generate hydrogen. nih.gov The nickel center in these complexes can typically access multiple oxidation states (e.g., Ni(I), Ni(II), Ni(III)), facilitating electron transfer steps that are key to catalytic cycles.

Studies on other square-planar nickel(II) complexes with Schiff base ligands have detailed their redox properties using techniques like cyclic voltammetry. nih.gov These studies have identified irreversible reduction and oxidation processes and have shown that the ligand architecture directly impacts the redox potentials. nih.gov For example, modifying the chelate ring in an N,N′,N′′,S-tetradentate ligand was found to shift the complex's reduction potential and improve its effectiveness as an electrocatalyst for proton reduction. nih.gov Similarly, nickel(II) complexes with thiacalix chemicalbook.comarene ligands have been investigated as pre-catalysts for the hydrogen evolution reaction, with cyclic voltammetry revealing the distinct Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples. researchgate.net

Table of Redox Potentials for Selected Nickel(II) Complexes (vs. Ag/AgCl)

Complex Type Redox Process Potential (V) Application Citation
Ni(II) Thiacalix chemicalbook.comarene Ni(II)/Ni(I) -0.57 Hydrogen Evolution Reaction researchgate.net
Ni(II) Thiacalix chemicalbook.comarene Ni(I)/Ni(0) -1.33 Hydrogen Evolution Reaction researchgate.net
Ni(II) N3S Schiff Base (Complex 1) Catalytic Proton Reduction -1.28 Electrocatalysis nih.gov

Future research should involve a thorough electrochemical investigation of Allyl(cyclopentadienyl)nickel(II) and its newly designed derivatives. By understanding their redox potentials and electron transfer kinetics, it may be possible to design novel electrocatalysts for a range of reactions, from small molecule activation (H₂, CO₂) to more complex organic transformations.

Computational Predictions for Unexplored Reactivity and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. enseignementsup-recherche.gouv.fr These methods allow for a detailed view of reaction mechanisms, the energetics of transition states, and the properties of proposed intermediates. enseignementsup-recherche.gouv.fr By modeling catalysts and substrates at the atomic level, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.

For Allyl(cyclopentadienyl)nickel(II), computational studies could accelerate research in several ways:

Mechanism Elucidation: Modeling the elementary steps of known catalytic reactions (e.g., polymerization, coupling) to understand the precise roles of the allyl and cyclopentadienyl ligands.

Predictive Screening: Simulating the interaction of the nickel complex with a wide range of potential substrates to predict new, unexplored reactivity. This could identify promising reactions for experimental validation.

Derivative Design: Computationally designing and evaluating novel ligand architectures before undertaking their synthetic preparation. enseignementsup-recherche.gouv.fr By calculating the electronic and steric properties of hypothetical derivatives, researchers can prioritize synthetic targets that are most likely to exhibit desired catalytic performance. For example, DFT calculations have been successfully used to explore the feasibility of nickel-catalyzed hydrogenation of heteroarenes, providing mechanistic insight. rsc.org

While some basic computational data for Allyl(cyclopentadienyl)nickel(II) exists, a dedicated and systematic computational investigation is a key future direction. chemscene.com This in-silico approach will be crucial for rationally designing the next generation of catalysts based on this framework and for unlocking their potential in challenging chemical transformations.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing allyl(cyclopentadienyl)nickel(II) 97?

  • Methodological Answer : Synthesis typically involves reacting nickel precursors (e.g., nickel(II) acetylacetonate) with cyclopentadienyl and allyl ligands under inert conditions. Characterization requires spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography to confirm structure and purity. For reproducibility, document solvent choice, reaction temperature, and ligand ratios. Physical properties (melting point, solubility) should align with IUPAC guidelines, and spectral data must include peak assignments .
  • Example Table :

TechniqueKey DataPurpose
1^1H NMRδ 5.2–5.8 ppm (cyclopentadienyl protons)Confirm ligand coordination
IR1450–1500 cm1^{-1} (C=C stretching)Verify allyl group presence

Q. How can researchers ensure safe handling of allyl(cyclopentadienyl)nickel(II) 97 given nickel toxicity concerns?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for nickel exposure limits. Use gloveboxes for air-sensitive manipulations and conduct toxicity assessments via in vitro assays (e.g., cell viability tests). Include negative controls and reference toxicants (e.g., NiCl2_2) for comparative analysis. Document safety protocols in the "Materials and Methods" section, emphasizing waste disposal and PPE requirements .

Q. What spectroscopic methods are most effective for analyzing ligand coordination dynamics in this compound?

  • Methodological Answer : Variable-temperature NMR can track dynamic ligand behavior, while UV-Vis spectroscopy monitors electronic transitions. For crystallographic confirmation, use single-crystal XRD to resolve bond lengths and angles. Cross-validate findings with computational simulations (DFT) to correlate experimental and theoretical data .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing allyl(cyclopentadienyl)nickel(II) 97 with >97% purity?

  • Methodological Answer : Apply a 2k^k factorial design to test variables (e.g., temperature, solvent polarity, ligand ratio). Use ANOVA to identify significant factors. For example, a study might reveal that ligand ratio (p < 0.01) and temperature (p < 0.05) dominate yield. Include interaction plots to visualize synergistic effects .
  • Example Table :

FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
Ligand Ratio1:11:1.5

Q. How should researchers resolve contradictions in catalytic activity data reported for this compound?

  • Methodological Answer : Conduct a systematic review of primary literature, categorizing studies by experimental conditions (e.g., solvent, substrate scope). Perform meta-analysis to identify outliers. Replicate conflicting experiments under controlled variables, and use statistical tools (e.g., t-tests) to assess reproducibility. Theoretical modeling (DFT) can elucidate mechanistic discrepancies .

Q. What computational strategies are recommended for simulating the electronic structure of allyl(cyclopentadienyl)nickel(II) 97?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Ni). Compare orbital energies and spin densities with experimental ESR data. Validate models by correlating calculated bond lengths with XRD results. Use software like Gaussian or ORCA, ensuring reproducibility through shared input files .

Q. How can researchers design experiments to evaluate the compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., thermal gravimetric analysis for decomposition thresholds). Expose samples to controlled O2_2/H2_2O levels and monitor via IR or Raman spectroscopy. Include a control group (sealed vials) and experimental groups with incremental stressors. Statistical survival analysis (Kaplan-Meier curves) can quantify degradation rates .

Q. What methodologies support the integration of allyl(cyclopentadienyl)nickel(II) 97 into heterobimetallic catalytic systems?

  • Methodological Answer : Screen potential co-catalysts (e.g., Pd, Cu) using high-throughput robotic platforms. Characterize synergistic effects via turnover frequency (TOF) measurements and in situ XAFS to monitor metal-metal interactions. Compare performance metrics (yield, selectivity) against monometallic systems, applying Hammett plots to assess electronic effects .

Methodological Best Practices

  • Literature Review : Use SciFinder or Reaxys to compile primary sources. Differentiate between peer-reviewed studies and preprints; prioritize studies with high confidence scores (e.g., Table C-9 in ) .
  • Data Integrity : Implement version control (e.g., Git) for computational data and encrypt sensitive files. Use platforms like LabArchives for secure, reproducible record-keeping .
  • Ethical Reporting : Disclose funding sources and conflicts of interest. Adhere to APA or ACS citation standards, ensuring all claims are traceable to primary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.